![molecular formula C18H19NO2 B2594107 Trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid CAS No. 80896-73-7](/img/structure/B2594107.png)
Trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid
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Description
Trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C18H19NO2 . It is used for experimental and research purposes .
Molecular Structure Analysis
The IUPAC name for this compound is (3S,4R)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid . The SMILES representation is C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 .Scientific Research Applications
Synthesis and Chemical Properties
- Efficient Synthesis Methods : A study by Ohigashi, Kikuchi, and Goto (2010) demonstrated a practical and efficient synthesis method for a key chiral building block of Trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, utilizing a stereospecific and regioselective chlorination of an in-situ-generated aziridinium ion, followed by nitrile anion cyclization. This method achieved an 84% overall yield and was successfully demonstrated at pilot scale (Ohigashi, Kikuchi, & Goto, 2010).
- Asymmetric Synthesis : Bunnage et al. (2004) reported the asymmetric synthesis of the trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid, achieving >98% diastereomeric excess and enantiomeric excess in each case (Bunnage, Davies, Roberts, Smith, & Withey, 2004).
- Catalytic Hydrogenation : Gorpinchenko et al. (2009) explored the hydrogenation of the methyl ester of 1H-pyrazoline-3-carboxylic acid to derive 3-aminopyrrolidin-2-one, predominantly as the trans isomer (Gorpinchenko, Petrovcx, Lozhkin, Galkin, & Dokichev, 2009).
Potential Pharmaceutical Applications
- Pharmacological Interest : Kandinska, Kozekov, and Palamareva (2006) synthesized new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones incorporating pharmacologically interesting fragments (Kandinska, Kozekov, & Palamareva, 2006).
- SP Antagonists Synthesis : Burdzhiev and Stanoeva (2010) prepared substituted trans-1-benzyl-6-oxo-2-phenylpiperidine-3-carboxamides, sharing a common moiety with SP antagonists (Burdzhiev & Stanoeva, 2010).
Other Applications
- Heterocycles Preparation : Stájer et al. (2002) utilized t-2-benzoyl-t-5-phenylcyclohexane-r-1-carboxylic acid in the preparation of various saturated isoindole-fused heterocycles (Stájer, Szabó, Csende, Argay, & Sohár, 2002).
- Structural Analysis and Properties : Devi et al. (2018) conducted a spectroscopic analysis and theoretical approach on 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, examining structural and thermodynamic parameters, and hyperconjugative interactions (Devi, Fatma, Parveen, Bishnoi, & Singh, 2018).
properties
IUPAC Name |
(3S,4R)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(21)17-13-19(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,20,21)/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMROELKPEBZHGE-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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